molecular formula C15H11N3 B14131008 3-Pyridin-3-yl-5-pyridin-4-ylpyridine CAS No. 106047-39-6

3-Pyridin-3-yl-5-pyridin-4-ylpyridine

Cat. No.: B14131008
CAS No.: 106047-39-6
M. Wt: 233.27 g/mol
InChI Key: BHOAWQNCJSKEMP-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-5-pyridin-4-ylpyridine is a heterocyclic compound consisting of three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom

Preparation Methods

The synthesis of 3-Pyridin-3-yl-5-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the use of pyridine derivatives and coupling reactions. For instance, the Bohlmann-Rahtz pyridine synthesis is a well-known method for preparing substituted pyridines. This method involves the reaction of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

3-Pyridin-3-yl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a ligand in coordination chemistry and catalysis. In biology, it may be used in the study of enzyme interactions and as a building block for drug design. In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities. In industry, it can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-5-pyridin-4-ylpyridine involves its interaction with molecular targets and pathways. For example, pyridine-containing compounds have been shown to interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways involved depend on the particular application and derivative of the compound being studied .

Comparison with Similar Compounds

3-Pyridin-3-yl-5-pyridin-4-ylpyridine can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide. These compounds share structural similarities but differ in their functional groups and specific applications. For instance, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is known for its use as a pincer ligand in coordination chemistry, while 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide has been studied for its anticancer properties .

Properties

CAS No.

106047-39-6

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-pyridin-3-yl-5-pyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-13(9-17-5-1)15-8-14(10-18-11-15)12-3-6-16-7-4-12/h1-11H

InChI Key

BHOAWQNCJSKEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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